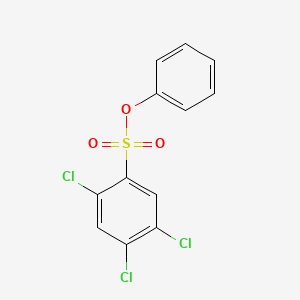

Phenyl 2,4,5-trichlorobenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl 2,4,5-trichlorobenzenesulfonate is an organic compound with the molecular formula C12H7Cl3O3S. It is synthesized via a nucleophilic substitution reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenyl 2,4,5-trichlorobenzenesulfonate is typically synthesized through a nucleophilic substitution reaction. The reaction involves the addition of phenol to 2,4,5-trichlorobenzenesulfonyl chloride. The mixture is stirred at a low temperature (273 K) for 30 minutes and then at room temperature for 12 hours . The reaction completion is verified using thin-layer chromatography (TLC) analysis. The organic phase is then washed with water, brine, and dried over anhydrous sodium sulfate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include phenol, 2,4,5-trichlorobenzenesulfonyl chloride, and various solvents like dichloromethane. Reaction conditions typically involve controlled temperatures and the use of catalysts or bases to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with phenol yield this compound as the primary product .

Wissenschaftliche Forschungsanwendungen

Phenyl 2,4,5-trichlorobenzenesulfonate has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of phenyl 2,4,5-trichlorobenzenesulfonate involves its reactivity as a nucleophile or electrophile in various chemical reactions. The sulfonate group plays a crucial role in these reactions, facilitating the formation of new chemical bonds. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Phenyl 2,4,5-trichlorobenzenesulfonate can be compared with other similar compounds, such as:

2,4,5-Trichlorobenzenesulfonyl chloride: A precursor in the synthesis of this compound.

Phenyl benzenesulfonate: Lacks the chlorine substituents, resulting in different reactivity and applications.

Phenyl 2,4,6-trichlorobenzenesulfonate: Similar structure but with different chlorine substitution pattern, leading to variations in chemical behavior and applications.

Biologische Aktivität

Phenyl 2,4,5-trichlorobenzenesulfonate (C₁₂H₇Cl₃O₃S) is a synthetic compound that has garnered attention due to its biological activity and potential applications in various fields. This article delves into the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

This compound is synthesized through a nucleophilic substitution reaction involving phenol and 2,4,5-trichlorobenzenesulfonyl chloride. The reaction typically yields a product characterized by its sulfonate group attached to a trichlorobenzene ring, which significantly influences its chemical behavior and biological interactions .

Biological Activity

The biological activity of this compound has been studied in various contexts, including its effects on microbial growth and potential as a flame retardant. The following sections summarize key findings related to its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against certain gram-negative bacteria. A study evaluated the compound's effectiveness against multidrug-resistant strains of bacteria, revealing that it can inhibit growth at specific concentrations .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the MIC values for various bacterial strains, indicating the compound's potential as an antimicrobial agent.

Flame Retardant Applications

This compound is also investigated for its properties as a flame retardant. Its effectiveness in reducing flammability in materials has been documented, showcasing its utility in enhancing fire safety in polymers. A study highlighted the compound's role in decreasing heat release rates and total heat release during combustion tests .

Table 2: Flame Retardant Efficacy of this compound

| Sample Composition | Heat Release Rate (HRR) | Total Heat Release (THR) |

|---|---|---|

| Control | 300 kW/m² | 60 MJ/m² |

| With Additive | 150 kW/m² | 40 MJ/m² |

This table illustrates the significant reduction in heat release rates when this compound is incorporated into polymer matrices.

Case Studies

Several case studies have explored the implications of this compound in real-world applications:

- Study on Microbial Resistance : A comprehensive investigation into its effects on microbial resistance demonstrated that the compound could effectively inhibit the growth of resistant strains like E. coli and K. pneumoniae. The study utilized various concentrations to assess efficacy and resistance mechanisms.

- Flame Retardancy in Construction Materials : Another study focused on incorporating this compound into construction materials. Results indicated improved fire resistance without compromising structural integrity.

Eigenschaften

IUPAC Name |

phenyl 2,4,5-trichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O3S/c13-9-6-11(15)12(7-10(9)14)19(16,17)18-8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHTYQBVAYYLRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.